molecular formula C20H20F6N2O2S B15097439 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine

Cat. No.: B15097439
M. Wt: 466.4 g/mol
InChI Key: VHARVBJEBVCROI-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzenesulfonyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-(4-Ethylphenyl)piperazine: Another precursor used in the synthesis.

Uniqueness

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine is unique due to the combination of trifluoromethyl groups and a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H20F6N2O2S

Molecular Weight

466.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-4-(4-ethylphenyl)piperazine

InChI

InChI=1S/C20H20F6N2O2S/c1-2-14-3-5-17(6-4-14)27-7-9-28(10-8-27)31(29,30)18-12-15(19(21,22)23)11-16(13-18)20(24,25)26/h3-6,11-13H,2,7-10H2,1H3

InChI Key

VHARVBJEBVCROI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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